REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]#[N:5].[NH:6]1[CH2:11][CH2:10][CH:9]([NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])[CH2:8][CH2:7]1>CC#N>[C:4]([CH2:3][CH2:2][N:6]1[CH2:7][CH2:8][CH:9]([NH:12][C:13](=[O:19])[O:14][C:15]([CH3:16])([CH3:18])[CH3:17])[CH2:10][CH2:11]1)#[N:5]
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Name
|
|
Quantity
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0.74 g
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Type
|
reactant
|
Smiles
|
BrCCC#N
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)NC(OC(C)(C)C)=O
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Name
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TEA
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Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
evaporated
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Type
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CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (Horizons Biotage)
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Type
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ADDITION
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Details
|
15:85-10:90 mixture of heptane and EtOAc as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCN1CCC(CC1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |